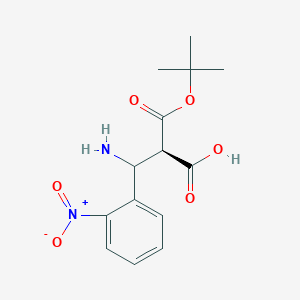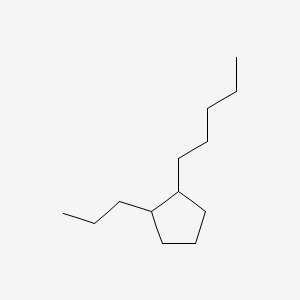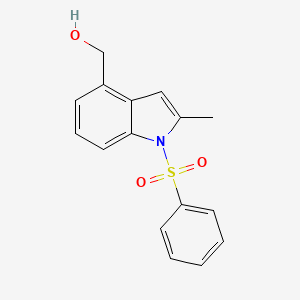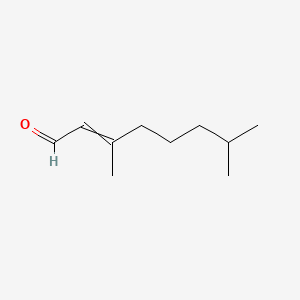
3-Ethenyl-2(3H)-benzothiazolethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-2(3H)-benzothiazolethione is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2(3H)-benzothiazolethione typically involves the reaction of 2-mercaptobenzothiazole with acetylene or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the ethenyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and efficient use of resources. The reaction parameters are carefully controlled to minimize by-products and maximize the yield of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group, altering the compound’s reactivity and properties.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds are used under conditions that favor the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nature of the substituent and reaction conditions.
Aplicaciones Científicas De Investigación
3-Ethenyl-2(3H)-benzothiazolethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
3-Methyl-2(3H)-benzothiazolethione: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior and applications.
2-Aminobenzothiazole:
Uniqueness
3-Ethenyl-2(3H)-benzothiazolethione is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
52534-91-5 |
|---|---|
Fórmula molecular |
C9H7NS2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
3-ethenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H7NS2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
Clave InChI |
YXNVPXOAKRGGCV-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C2=CC=CC=C2SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)

![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)





